2-(Cyclopentylthio)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone 2-(Cyclopentylthio)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1209429-02-6
VCID: VC7588719
InChI: InChI=1S/C18H23N3O3S/c22-16(12-25-14-4-1-2-5-14)21-9-7-13(8-10-21)17-19-20-18(24-17)15-6-3-11-23-15/h3,6,11,13-14H,1-2,4-5,7-10,12H2
SMILES: C1CCC(C1)SCC(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4
Molecular Formula: C18H23N3O3S
Molecular Weight: 361.46

2-(Cyclopentylthio)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

CAS No.: 1209429-02-6

Cat. No.: VC7588719

Molecular Formula: C18H23N3O3S

Molecular Weight: 361.46

* For research use only. Not for human or veterinary use.

2-(Cyclopentylthio)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone - 1209429-02-6

Specification

CAS No. 1209429-02-6
Molecular Formula C18H23N3O3S
Molecular Weight 361.46
IUPAC Name 2-cyclopentylsulfanyl-1-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone
Standard InChI InChI=1S/C18H23N3O3S/c22-16(12-25-14-4-1-2-5-14)21-9-7-13(8-10-21)17-19-20-18(24-17)15-6-3-11-23-15/h3,6,11,13-14H,1-2,4-5,7-10,12H2
Standard InChI Key XRRDPGNLEXXNKQ-UHFFFAOYSA-N
SMILES C1CCC(C1)SCC(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4

Introduction

Potential Synthesis Pathways

While specific synthetic routes for this compound are not directly available in the provided sources, the following general methods may be applicable:

  • Formation of the 1,3,4-Oxadiazole Core:

    • Typically synthesized via cyclization reactions involving hydrazides and carboxylic acids or derivatives.

    • For example:

      RCONHNH2+RCOOH1,3,4-OxadiazoleR-\text{CONHNH}_2 + R'-\text{COOH} \rightarrow \text{1,3,4-Oxadiazole}
  • Introduction of the Furan Ring:

    • The furan moiety can be introduced through Friedel-Crafts acylation or by coupling reactions using furan derivatives.

  • Attachment of the Piperidine Ring:

    • Piperidine derivatives are commonly introduced via nucleophilic substitution or reductive amination reactions.

  • Cyclopentylthio Group Addition:

    • Thiol groups can be incorporated through alkylation of thiols with alkyl halides or via thiol-disulfide exchange reactions.

  • Final Assembly:

    • The ethanone backbone can be constructed through acylation reactions or aldol condensations.

Biological Activity

Compounds containing oxadiazole and piperidine structures are known for their pharmacological relevance. Possible applications include:

  • Antimicrobial agents: Oxadiazoles are often explored for antibacterial and antifungal properties.

  • Anticancer research: The presence of heterocycles like furan and oxadiazole may enhance interactions with DNA or proteins involved in cancer pathways.

  • CNS Activity: Piperidine derivatives are frequently studied for their effects on neurological disorders.

Drug Design

The compound's structural diversity makes it a promising candidate for drug discovery programs targeting enzymes, receptors, or other biomolecules.

Data Table: Key Structural Components

Functional Group/FeatureDescriptionPotential Role
CyclopentylthioSulfur atom bonded to cyclopentaneEnhances lipophilicity
FuranAromatic heterocycle with oxygenElectron-rich; potential bioactivity
1,3,4-OxadiazoleFive-membered nitrogen/oxygen heterocycleKnown for antimicrobial properties
PiperidineSix-membered nitrogen-containing heterocycleCNS activity; drug-like properties
Ethanone (ketone)Carbonyl groupReactivity; interaction with targets

Challenges

  • The synthesis of such a complex molecule may involve multiple steps with moderate yields.

  • Stability under physiological conditions needs to be assessed due to the presence of reactive groups like the ketone.

Future Directions

  • Conducting in silico studies (e.g., molecular docking) to predict binding affinity with biological targets.

  • Evaluating pharmacokinetics (ADME) and toxicity profiles to assess drug-likeness.

  • Exploring modifications to enhance potency or selectivity for specific applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator